ALK5 Kinase Inhibitory Potency: Triazolo[1,5-a]pyridin-6-yl Scaffold vs. Quinoxalin-6-yl Scaffold
In a direct scaffold-hopping exercise, the quinoxalin-6-yl moiety of lead compound 6 was replaced with a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety, yielding EW-7197. The triazolopyridine-based compound inhibited ALK5 with an IC50 of 0.013 μM in a kinase assay and exhibited markedly increased potency, kinase selectivity, and oral bioavailability relative to the quinoxaline predecessor [1]. Although the target compound 1-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethan-1-one is the minimal acetyl building block rather than the final inhibitor, it embodies the same core scaffold responsible for this ALK5 potency advantage.
| Evidence Dimension | ALK5 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | EW-7197 (triazolo[1,5-a]pyridin-6-yl scaffold): IC50 = 0.013 μM |
| Comparator Or Baseline | Compound 6 (quinoxalin-6-yl scaffold): IC50 not explicitly reported; described as markedly less active |
| Quantified Difference | Not precisely quantified in the abstract; described as 'markedly increased ALK5 inhibitory activity' |
| Conditions | In vitro kinase assay (recombinant ALK5) |
Why This Matters
Procuring the 6-acetyl-triazolopyridine building block provides access to the ALK5 inhibitor chemical space that the widely used quinoxaline scaffold cannot achieve.
- [1] Jin CH, et al. J Med Chem. 2014;57(11):4213-4238. PMID: 24786585. View Source
